molecular formula C26H24N2O4 B8364231 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid CAS No. 354813-12-0

4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid

Cat. No.: B8364231
CAS No.: 354813-12-0
M. Wt: 428.5 g/mol
InChI Key: IRJFJNBEBOFKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid is a chemical compound that features a benzoic acid moiety linked to a piperazine ring, which is further modified with a fluorenylmethyloxycarbonyl (FMOC) group

Properties

CAS No.

354813-12-0

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

4-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]benzoic acid

InChI

InChI=1S/C26H24N2O4/c29-25(30)18-9-11-19(12-10-18)27-13-15-28(16-14-27)26(31)32-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,29,30)

InChI Key

IRJFJNBEBOFKJY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid typically involves the following steps:

    Formation of FMOC-piperazine: The piperazine ring is reacted with FMOC chloride in the presence of a base such as triethylamine to form FMOC-piperazine.

    Coupling with Benzoic Acid: The FMOC-piperazine is then coupled with a benzoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The FMOC group can be removed under basic conditions, allowing for further functionalization of the piperazine ring.

    Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form carboxylate derivatives or reduction to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Piperidine in DMF (dimethylformamide) for FMOC removal.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation of the benzoic acid moiety.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the benzoic acid moiety.

Major Products

    Substitution: Deprotected piperazine derivatives.

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The FMOC group can protect the piperazine ring during synthesis, allowing for selective reactions at other sites.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Boc-piperazin-1-yl)-benzoic acid: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of FMOC.

    4-(4-Acetyl-piperazin-1-yl)-benzoic acid: Features an acetyl group on the piperazine ring.

    4-(4-Methyl-piperazin-1-yl)-benzoic acid: Contains a methyl group on the piperazine ring.

Uniqueness

4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid is unique due to the presence of the FMOC group, which provides specific reactivity and protection during synthetic procedures. This makes it particularly useful in multi-step organic synthesis and in the development of complex molecules.

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